

literature review of 3-methyl-1H-indazole-7-carboxylic acid research

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Compound of Interest

Compound Name: 3-methyl-1H-indazole-7-carboxylic acid

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An In-Depth Technical Guide to **3-methyl-1H-indazole-7-carboxylic Acid**: Synthesis, Properties, and Application in PARP Inhibition

Introduction: The Privileged Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in medicinal chemistry. Its unique arrangement of nitrogen atoms imparts favorable physicochemical properties, allowing it to serve as a versatile scaffold for engaging with a wide array of biological targets.^{[1][2]} Indazole derivatives have demonstrated significant therapeutic potential, with applications ranging from antitumor and anti-inflammatory to analgesic agents.^{[2][3]} A number of commercially successful drugs, including the kinase inhibitor Axitinib and the PARP inhibitor Niraparib, are built upon this core structure.^[2]

Within this important class of molecules, **3-methyl-1H-indazole-7-carboxylic acid** and its precursors stand out as critical synthetic intermediates. While direct research on this specific molecule is often embedded within broader drug development programs, its role is pivotal. It serves as a key building block in the synthesis of highly potent and selective therapeutic agents, most notably the oral poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.^{[4][5][6]} This guide will provide an in-depth review of the synthesis of this indazole core, its chemical properties, and its profound application in the development of targeted cancer therapies.

Physicochemical Properties

While extensive experimental data for **3-methyl-1H-indazole-7-carboxylic acid** itself is not aggregated in public databases, its properties can be inferred from closely related analogs and its methyl ester. The table below summarizes key computed and experimental data for relevant indazole-based compounds.

Property	Value	Compound	Source
Molecular Formula	C ₉ H ₈ N ₂ O ₂	7-Methyl-1H-indazole-3-carboxylic acid	[1]
Molecular Weight	176.17 g/mol	7-Methyl-1H-indazole-3-carboxylic acid	[1]
CAS Number	1000340-53-3	7-Methyl-1H-indazole-3-carboxylic acid	[1] [7]
Appearance	White to off-white or light yellow crystalline powder	1H-Indazole-3-Carboxylic Acid Methyl Ester	[8]
Molecular Formula	C ₉ H ₈ N ₂ O ₂	1H-Indazole-7-carboxylic acid methyl ester	[9]
Molecular Weight	176.17 g/mol	1H-Indazole-7-carboxylic acid methyl ester	[9]

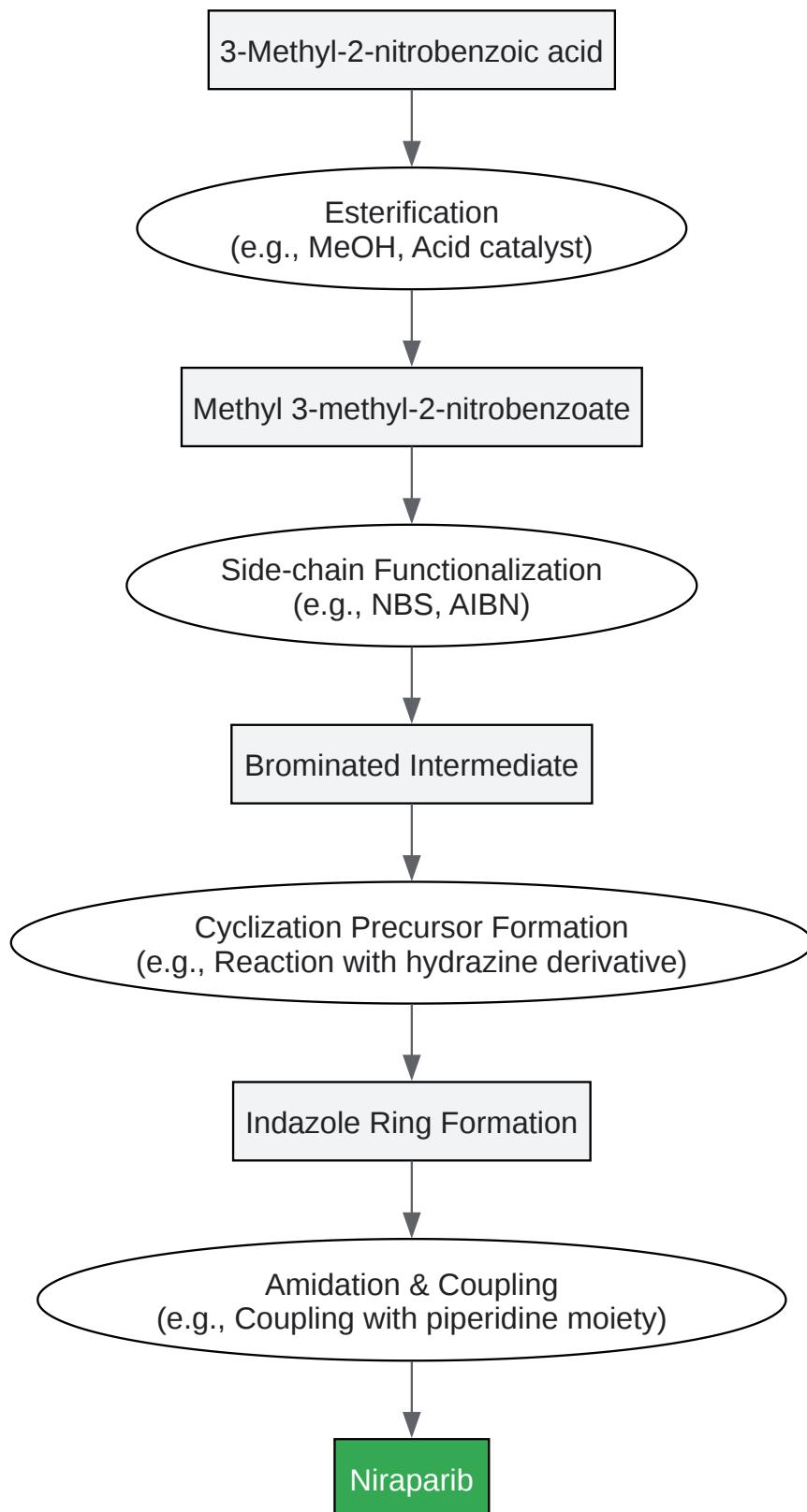
Synthesis Strategies: Building the Indazole Core for Niraparib

The synthesis of the 3-methyl-1H-indazole-7-carboxamide core, the heart of Niraparib, is a multi-step process that showcases elegant solutions in heterocyclic chemistry. Patent literature reveals several routes, often starting from readily available materials like 3-methyl-2-nitrobenzoic acid.[\[5\]](#)[\[6\]](#) These routes are designed for scalability and efficiency, critical considerations for industrial production.

The causality behind the chosen synthetic pathway is rooted in the need to construct the bicyclic indazole system with the correct substituents at the 3 and 7 positions. The process typically involves:

- Initial Functionalization: The starting material, 3-methyl-2-nitrobenzoic acid, already contains the foundational benzene ring with the correct methyl and nitro groups, which will ultimately guide the formation of the pyrazole ring. Esterification is often a first step to protect the carboxylic acid and improve solubility in organic solvents.[5][6]
- Ring Formation (Cyclization): The key step is the reductive cyclization of the nitro group. The nitro group is reduced to an amine, which then reacts with another functional group (often introduced in a separate step) to form the five-membered pyrazole ring fused to the benzene ring.
- Amidation: The carboxylic acid (or its ester precursor) at the 7-position is converted to a primary amide. This carboxamide group is a critical pharmacophore for PARP inhibition, forming key hydrogen bonds within the enzyme's active site.

Below is a representative workflow illustrating the synthesis of the indazole core leading to Niraparib.



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General synthetic workflow for Niraparib.

Experimental Protocol: Synthesis of the Niraparib Indazole Core

The following protocol is a generalized representation based on methodologies disclosed in the patent literature.[\[5\]](#)[\[6\]](#)

Step 1: Esterification of 3-methyl-2-nitrobenzoic acid

- Suspend 3-methyl-2-nitrobenzoic acid in methanol.
- Add a catalytic amount of a strong acid (e.g., H_2SO_4) or use an acyl chloride precursor.
- Heat the mixture to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Cool the reaction, remove the solvent under reduced pressure, and neutralize the residue.
- Extract the product, methyl 3-methyl-2-nitrobenzoate, with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ester.

Step 2: Bromination of the Methyl Group

- Dissolve the methyl 3-methyl-2-nitrobenzoate from Step 1 in a suitable solvent like carbon tetrachloride (CCl_4).
- Add N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.
- Heat the mixture to reflux for 12 hours.[\[5\]](#) The benzylic methyl group is selectively brominated under these conditions.
- After completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate to obtain the crude brominated intermediate.

Step 3: Oxidation to Aldehyde

- Dissolve the brominated intermediate in a mixture of acetonitrile and water.

- Add an oxidizing agent like N-methylmorpholine-N-oxide. This step converts the benzylic bromide to an aldehyde.[5]
- Stir the reaction at room temperature until the starting material is consumed.
- Work up the reaction by extraction to isolate the aldehyde precursor.

Step 4: Cyclization and Coupling

- React the aldehyde precursor with the appropriate substituted phenylpiperidine derivative in a solvent like ethanol at reflux.[5]
- This is followed by a cyclization reaction, often using an azide source like sodium azide, to form the indazole ring system.[6]
- The resulting intermediate contains the complete core structure of Niraparib.

Step 5: Final Amidation and Deprotection

- The ester at the 7-position is converted to the primary amide, often by heating with ammonia in methanol or by using modern amidation coupling agents.[6]
- If protecting groups (like a Boc group on the piperidine ring) are present, they are removed in a final step, typically with a strong acid like HCl in dioxane, to yield the final active pharmaceutical ingredient.[6]

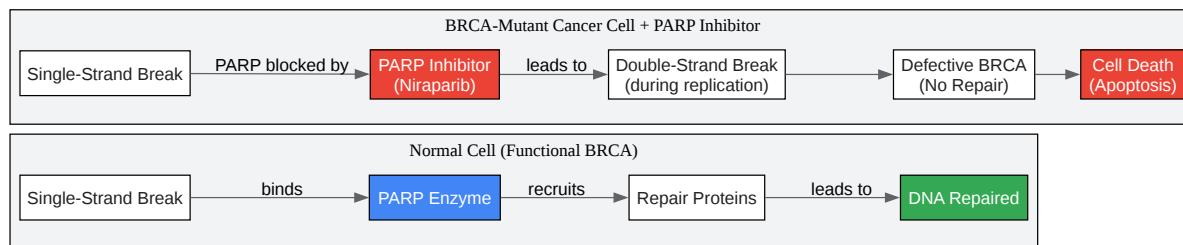
Application in Drug Discovery: A Potent PARP Inhibitor

The primary and most significant application of the **3-methyl-1H-indazole-7-carboxylic acid** core is in the synthesis of Niraparib (formerly MK-4827), a potent inhibitor of PARP-1 and PARP-2.[10][11][12]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARP) are a family of enzymes crucial for cellular homeostasis, particularly in the process of DNA single-strand break repair. When a single-strand break occurs, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site.

PARP inhibitors work by blocking this catalytic activity. In cancer cells that have mutations in other DNA repair pathways, such as those involving the BRCA1 or BRCA2 genes, this inhibition becomes synthetically lethal.^[13] BRCA1/2 proteins are essential for repairing DNA double-strand breaks through a process called homologous recombination. When cells with BRCA mutations attempt to replicate their DNA, unrepaired single-strand breaks are converted into toxic double-strand breaks. Since the homologous recombination pathway is already deficient, the cell is unable to repair this damage and undergoes apoptosis (programmed cell death).^[13] This targeted approach allows for high efficacy against BRCA-mutant tumors while sparing healthy cells that have a functional homologous recombination pathway.



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Mechanism of synthetic lethality with PARP inhibitors.

Niraparib: Clinical Significance

Niraparib, built from the 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide structure, is a highly effective oral PARP inhibitor.^[6] It demonstrates potent inhibition of PARP-1 and PARP-2 with IC₅₀ values of 3.8 nM and 2.1 nM, respectively.^{[11][12]} In cellular assays, it

effectively blocks PARP activity and selectively inhibits the proliferation of cancer cells with BRCA1 and BRCA2 mutations.[\[11\]](#)[\[12\]](#)

Clinical trials have established its efficacy, particularly in the treatment of recurrent ovarian cancer, leading to its approval by regulatory agencies.[\[4\]](#) Its success has validated the indazole-carboxamide scaffold as a premier pharmacophore for PARP inhibition and solidified the importance of its synthetic precursor, **3-methyl-1H-indazole-7-carboxylic acid**.

Future Outlook

The indazole core remains a fertile ground for drug discovery. Beyond PARP inhibition, indazole derivatives are being actively investigated as kinase inhibitors for various cancers and as anti-inflammatory and neuroprotective agents.[\[2\]](#)[\[14\]](#) The synthetic methodologies developed for molecules like **3-methyl-1H-indazole-7-carboxylic acid** are adaptable and can be leveraged to create diverse libraries of novel indazole-based compounds. Future research will likely focus on generating derivatives with improved selectivity, novel mechanisms of action, and applications beyond oncology.

Conclusion

3-methyl-1H-indazole-7-carboxylic acid is a cornerstone intermediate in modern medicinal chemistry. While it may not be the final active molecule, its role in the construction of complex and life-saving therapeutics is indispensable. Its application in the synthesis of the PARP inhibitor Niraparib provides a compelling case study in structure-based drug design and highlights the enduring power of the indazole scaffold. For researchers and drug development professionals, understanding the synthesis and chemical logic behind this key building block is fundamental to innovating the next generation of targeted therapies.

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